1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

Overview

Description

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, also known as Boc-F-Cbz, is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds and can be used in a variety of reactions such as condensation and oxidation reactions. Boc-F-Cbz has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of biologically active molecules .

Summary of the Application

The BOC protection of amines is a crucial step in the synthesis of a variety of biologically active molecules. This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems .

Methods of Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes the process more efficient and environmentally friendly.

Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy

Specific Scientific Field

This application falls under the field of Peptide Research and Therapeutics .

Summary of the Application

This application involves the development of environmentally conscious peptide synthesis methods that use water as a solvent . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

Methods of Application

The method involves solid-phase peptide synthesis in water using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .

Results or Outcomes

This method provides an environmentally friendly alternative to traditional peptide synthesis methods that use organic solvents .

Dual Protection of Amino Functions Involving Boc

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

This application involves the dual protection of amino functions involving Boc . This process is useful for the mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .

Methods of Application

The method involves the treatment with Boc2O/DMAP followed by magnesium reduction .

Results or Outcomes

This method allows for the conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps .

N-tert-butyloxycarbonylation of Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

This application involves the N-tert-butyloxycarbonylation of amines . This process is useful for the protection of various aryl and aliphatic amines .

Methods of Application

The method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .

Results or Outcomes

This method allows the protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Dual Protection of Amino Functions Involving Boc

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

This application involves the dual protection of amino functions involving Boc . This process is useful for the synthesis of multifunctional targets .

Methods of Application

The method involves the treatment with Boc2O/DMAP followed by magnesium reduction .

Results or Outcomes

This method allows for the conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps .

properties

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKIYRATBCOEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

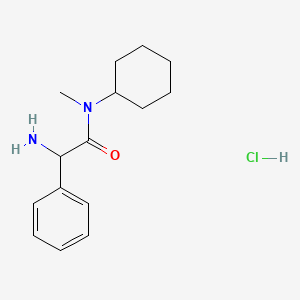

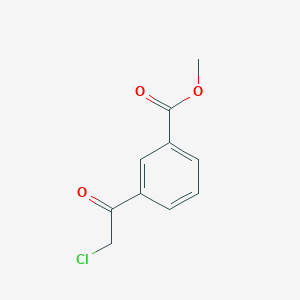

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

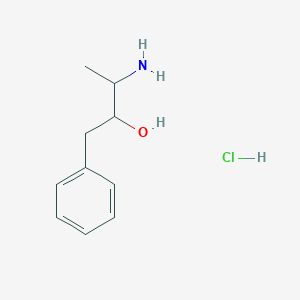

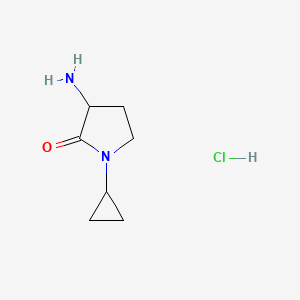

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)

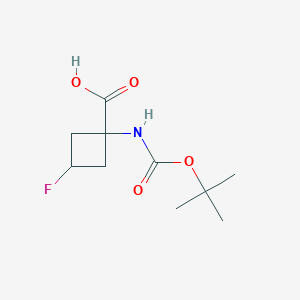

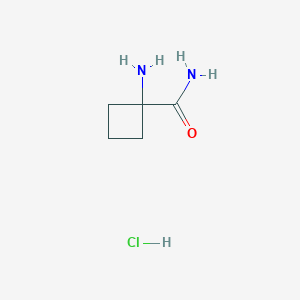

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

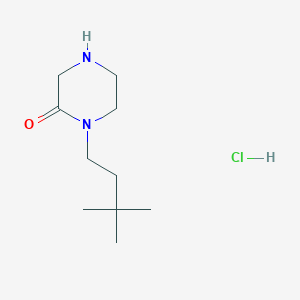

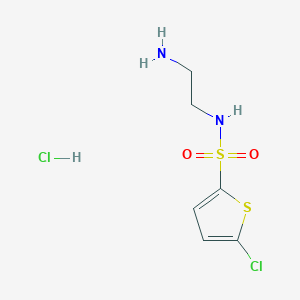

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)